4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
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Description
“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid” is a chemical compound. It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. This indicates that the compound contains a fluorenyl group attached to a carbonyl group, which is further connected to an amino group and a phenylbutanoic acid group. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C20H21NO5 and it has a molecular weight of 355.38 . The compound’s structure can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
.
Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants, upon enzymatic activation, facilitate the creation of homogeneous aqueous nanotube dispersions under both constant and physiological conditions. This approach not only enhances the dispersibility of CNTs but also opens up new avenues for their application in biological systems and materials science (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
The compound has been employed in the synthesis of oligomers derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, leading to efficient production of oligomers varying in length. This application demonstrates the versatility of the compound in synthesizing complex biological molecules, which could have implications in drug development and the study of biological systems (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis
The compound has played a crucial role in solid phase peptide synthesis (SPPS), acting as a protecting group for amino acids. This application is pivotal in the field of peptide synthesis, enabling the production of peptides with complex structures. The development of such peptides has significant implications for therapeutic applications and the study of protein-protein interactions (Fields & Noble, 2009).
Development of Antiinflammatory Agents
A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have shown a broad spectrum of antiinflammatory activity. These compounds exhibit promising therapeutic potential for inflammatory diseases, highlighting an important biomedical application of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid derivatives. Their mechanism of action, including the inhibition of T-lymphocyte activation and leukocyte infiltration, provides valuable insights into novel antiinflammatory therapies (Burch et al., 1991).
Synthesis of Polyamide Nucleic Acids (PNAs)
The compound's derivatives have been used in the synthesis of polyamide nucleic acids (PNAs), demonstrating its utility in nucleic acid chemistry. The use of 9-Fluorenylmethoxycarbonyl (Fmoc) protected building blocks for PNAs synthesis showcases the adaptability of the compound in facilitating the production of nucleic acid analogues, which are crucial for genetic research and therapeutic applications (Breipohl et al., 1996).
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLSKRFCZNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
282525-05-7 |
Source
|
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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